N,N-Dicyclohexylacetamide

Description

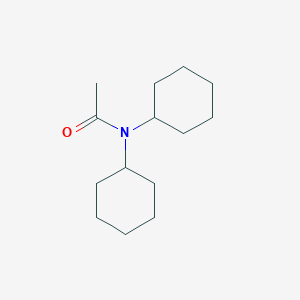

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dicyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h13-14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVIFDXEMABEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CCCCC1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278590 | |

| Record name | N,N-Dicyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-91-3 | |

| Record name | N,N-Dicyclohexylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dicyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Conformational Analysis of N,n Dicyclohexylacetamide Compounds

Advanced Spectroscopic Characterization of N,N-Dicyclohexylacetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of molecules like this compound in solution. The NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities, and coupling constants, which are highly sensitive to the local electronic and spatial environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons:

Acetyl Protons (-COCH₃): A singlet in the region of 2.0-2.5 ppm.

Methine Protons (-CH-N): Two broad signals corresponding to the protons on the carbons directly attached to the nitrogen. Their broadness may indicate restricted rotation around the C-N bond or the N-C(cyclohexyl) bonds on the NMR timescale.

Cyclohexyl Protons (-CH₂-): A complex series of overlapping multiplets in the range of 1.0-2.0 ppm, corresponding to the axial and equatorial protons of the two cyclohexyl rings.

The ¹³C NMR spectrum would similarly provide signals for the carbonyl carbon, the acetyl methyl carbon, and the distinct carbons of the cyclohexyl rings. The chemical shifts in both ¹H and ¹³C NMR are sensitive indicators of the molecule's conformation.

Elucidation of Conformational Equilibria by NMR

Molecules that can exist in multiple conformations that interconvert at a rate comparable to the NMR timescale often exhibit temperature-dependent NMR spectra. For this compound, several conformational equilibria can be investigated using variable-temperature (VT) NMR studies:

C-N Amide Bond Rotation: Due to steric hindrance, the rotational barrier around the C(O)-N bond is expected to be significant. If this rotation is slow on the NMR timescale at room temperature, separate signals for the two non-equivalent cyclohexyl rings might be observed. As the temperature is increased, the rate of rotation increases, which can lead to the coalescence of these signals into a single, averaged signal. Thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for this rotational process can be determined from a lineshape analysis at different temperatures.

Cyclohexyl Ring Inversion: The chair-chair interconversion of the cyclohexyl rings is another dynamic process. At low temperatures, this process can be slowed down, leading to distinct signals for the axial and equatorial protons. As the temperature rises, the ring flip becomes rapid, and the signals for axial and equatorial protons at a given position coalesce into a single averaged peak.

Studies on Solvent Effects on NMR Parameters

The chemical shifts of nuclei, particularly those near polar functional groups, can be significantly influenced by the surrounding solvent. The amide group in this compound possesses a large dipole moment, making it susceptible to interactions with solvent molecules.

Non-polar Solvents (e.g., Cyclohexane-d₁₂): In these solvents, the observed chemical shifts are closest to the intrinsic values for the isolated molecule.

Polar Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents can interact with the amide dipole, generally causing downfield shifts for protons near the positive end of the dipole (e.g., the acetyl methyl protons and the α-methine protons).

Aromatic Solvents (e.g., Benzene-d₆): These solvents can induce significant shifts due to their magnetic anisotropy. Protons situated above the face of the aromatic ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can be a powerful probe for determining the three-dimensional structure and preferred solvation sites of the molecule.

The following table summarizes the typical chemical shifts for residual protons in common deuterated NMR solvents, which is essential for correctly interpreting spectra.

| Solvent | Residual ¹H Signal (ppm) | Multiplicity |

|---|---|---|

| Chloroform-d (CDCl₃) | 7.26 | singlet |

| Acetone-d₆ ((CD₃)₂CO) | 2.05 | quintet |

| Dimethyl Sulfoxide-d₆ ((CD₃)₂SO) | 2.50 | quintet |

| Benzene-d₆ (C₆D₆) | 7.16 | singlet |

| Methanol-d₄ (CD₃OD) | 3.31 | quintet |

Analysis of Spin-Spin Coupling Constants (e.g., JHC couplings)

Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and geometry of a molecule smu.edu. The magnitude of J-couplings is transmitted through the bonding electrons and is highly dependent on the number of bonds, bond angles, and dihedral angles separating the coupled nuclei ucl.ac.uk.

For this compound, the analysis of vicinal proton-proton coupling constants (³JHH) within the cyclohexyl rings is particularly insightful. The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons via the Karplus relationship.

Large Coupling (³J ≈ 10-13 Hz): This is characteristic of an anti-periplanar relationship (θ ≈ 180°), which occurs between two axial protons (Jax-ax) or two equatorial protons (Jeq-eq, though this is rarely observed cleanly).

Small Coupling (³J ≈ 2-5 Hz): This is typical for a synclinal or gauche relationship (θ ≈ 60°), which occurs between an axial and an equatorial proton (Jax-eq).

By measuring the coupling constants for the methine proton (-CH-N), one can definitively establish its conformation as either axial or equatorial. An equatorial position for the N-C bond is strongly predicted to minimize steric strain sapub.org. This would result in the attached methine proton being in an axial position, which would exhibit large diaxial couplings to the adjacent axial protons on the ring. The sensitivity of NMR parameters to such structural features makes it a cornerstone technique in the conformational analysis of complex molecules smu.edu.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a tertiary amide, the IR spectrum is characterized by the absence of N-H bands and the prominent appearance of the carbonyl (C=O) stretching vibration.

Spectroscopic Signatures of Carbonyl and Amide Stretching

The most significant feature in the IR spectrum of this compound is the amide I band, which arises from the C=O stretching vibration. Due to resonance with the nitrogen lone pair, the carbonyl bond in amides is slightly weaker than in ketones, causing the absorption to appear at a lower frequency. For tertiary amides (R-CO-NR₂), where intermolecular hydrogen bonding is not possible between amide molecules, this band typically appears in a distinct region of the spectrum. spcmc.ac.inspectroscopyonline.com

As a tertiary amide, this compound lacks N-H bonds. Consequently, its IR spectrum is notable for the complete absence of the N-H stretching vibrations, which are typically observed between 3500 and 3170 cm⁻¹ for primary and secondary amides. spcmc.ac.inspectroscopyonline.com Furthermore, the Amide II band, a characteristic feature for primary (1650-1620 cm⁻¹) and secondary (1570-1515 cm⁻¹) amides that results from a combination of N-H in-plane bending and C-N stretching, is also absent. spectroscopyonline.comlibretexts.org The primary diagnostic peak is therefore the C=O stretch (Amide I band). pg.edu.pl

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Notes for this compound |

|---|---|---|---|

| Amide I | C=O Stretch | 1680 - 1630 | Strong, sharp absorption. The most characteristic peak for this tertiary amide. spcmc.ac.inspectroscopyonline.com |

| C-N Stretch | Amide C-N | ~1450 | Medium to strong absorption. |

| C-H Stretch | sp³ C-H (Cyclohexyl) | 3000 - 2850 | Strong, multiple sharp absorptions. |

| N-H Stretch | N-H | Not Applicable | Absent, as it is a tertiary amide. spectroscopyonline.com |

| Amide II | N-H Bend & C-N Stretch | Not Applicable | Absent, as it is a tertiary amide. libretexts.org |

Correlating IR Shifts with Hydrogen Bond Formation

While this compound cannot act as a hydrogen bond donor due to the absence of an N-H proton, its carbonyl oxygen possesses lone pairs of electrons and can act as a hydrogen bond acceptor. When interacting with a hydrogen-bond-donating solvent (e.g., water, alcohols) or other molecules, the carbonyl oxygen can form a hydrogen bond. nih.gov

This interaction induces a noticeable shift in the Amide I band to a lower frequency (a redshift). The formation of a hydrogen bond withdraws electron density from the carbonyl oxygen, which weakens the C=O double bond. According to Hooke's Law, a weaker bond has a smaller force constant, resulting in a lower vibrational frequency. nih.govias.ac.in The magnitude of this shift is directly proportional to the strength of the hydrogen bond formed. nih.govresearchgate.net Therefore, by comparing the IR spectrum of this compound in a nonpolar solvent (like hexane) with its spectrum in a protic, hydrogen-bonding solvent (like methanol), one can observe and quantify the effects of hydrogen bonding on the amide carbonyl group. nih.gov

| Condition | Interaction | Effect on Amide I (C=O) Band | Reason |

|---|---|---|---|

| Non-polar Solvent (e.g., CCl₄, Hexane) | No significant hydrogen bonding | Higher frequency (e.g., ~1660 cm⁻¹) | C=O bond is unaffected and retains maximum double bond character. |

| Polar, Protic Solvent (e.g., H₂O, Methanol) | Carbonyl oxygen acts as a hydrogen bond acceptor | Shifts to lower frequency (redshift) | Hydrogen bonding weakens the C=O bond, lowering its vibrational frequency. nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The amide functional group in this compound constitutes a chromophore that gives rise to characteristic electronic transitions.

Characterization of n-π Electronic Transitions*

The amide chromophore in this compound allows for two primary types of electronic transitions: a π → π* transition and a non-bonding to anti-bonding (n → π) transition. The n → π transition involves the excitation of an electron from one of the non-bonding lone pairs on the oxygen atom to the anti-bonding π* orbital of the carbonyl group. uzh.chlumenlearning.com

This n → π* transition is characteristically of lower energy (occurs at a longer wavelength) compared to the π → π* transition. uzh.chlumenlearning.com However, it is often described as a "forbidden" transition because of the poor spatial overlap between the n and π* orbitals, which results in a significantly lower probability of occurrence. elte.hu This low probability translates to a weak absorption band with a low molar absorptivity (ε), typically in the range of 10-100 L·mol⁻¹·cm⁻¹. For simple, non-conjugated amides, the λₘₐₓ for the n → π* transition is generally observed around 215-220 nm.

| Electronic Transition | Orbital Change | Typical λₘₐₓ for Amides (nm) | Molar Absorptivity (ε) | Characteristics |

|---|---|---|---|---|

| n → π | Non-bonding (O) → π (C=O) | ~215 - 220 | Low (10-100 L·mol⁻¹·cm⁻¹) | Weak absorption band resulting from a low-probability transition. uzh.chlumenlearning.com |

| π → π | π (C=O) → π (C=O) | < 200 | High (1,000-10,000 L·mol⁻¹·cm⁻¹) | Strong absorption band, often outside the range of standard UV-Vis spectrophotometers. uzh.ch |

Temperature-Dependent Binding Studies using UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the binding interactions between a chromophore-containing molecule like this compound and a non-absorbing binding partner (a ligand). If the binding event causes a change in the electronic environment of the amide chromophore, it will result in a change in the UV-Vis spectrum, such as a shift in the λₘₐₓ or a change in absorbance (hyperchromic or hypochromic effect). nih.govuniroma1.it

By performing these binding studies at various temperatures, it is possible to determine the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The binding constant (K) is measured at several different temperatures, and the van't Hoff equation is then used to calculate the thermodynamic values. A decrease in temperature generally leads to sharper absorption bands and can shift the binding equilibrium, providing insight into the forces driving the complex formation. nih.govuomustansiriyah.edu.iq This methodology is widely applied to understand the nature and strength of non-covalent interactions in supramolecular chemistry and biochemistry. nih.gov

Mass Spectrometry (e.g., ESI-HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is indispensable for the unambiguous confirmation of a compound's molecular formula. ESI is a soft ionization method that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, allowing for the precise determination of the molecular weight. researchgate.net

For this compound (C₁₄H₂₅NO), HRMS provides an experimental mass measurement with high accuracy (typically to within 5 ppm). This allows the measured mass of the protonated molecular ion, [M+H]⁺, to be compared against the calculated theoretical exact mass, confirming the elemental composition. The theoretical monoisotopic mass of the [M+H]⁺ ion for this compound is 224.2009 Da.

While ESI is a soft technique, fragmentation can be induced in the collision cell (tandem mass spectrometry, MS/MS) to provide structural information. Common fragmentation pathways for amides include cleavage of the bonds alpha to the carbonyl group. For this compound, characteristic fragmentation would likely involve the loss of a cyclohexyl radical or cyclohexene, or cleavage of the amide C-N bond.

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Anticipated Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₂₆NO⁺ | 224.2009 | Protonated molecular ion. |

| [M-C₆H₁₁]⁺ | C₈H₁₄NO⁺ | 140.1070 | Loss of a cyclohexyl radical via alpha-cleavage. |

| [CH₃CO]⁺ | C₂H₃O⁺ | 43.0184 | Formation of the acetyl cation (acylium ion). |

| [N(C₆H₁₁)₂]⁺ | C₁₂H₂₂N⁺ | 180.1747 | Formation of the dicyclohexylaminium cation. |

Theoretical and Computational Investigations of N,n Dicyclohexylacetamide Chemistry

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. nih.govnih.gov These approaches solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information from first principles. youtube.comnih.gov DFT methods, such as the widely used B3LYP functional, offer a balance of computational cost and accuracy, making them suitable for a wide range of chemical systems. youtube.comresearchgate.netresearchgate.net Ab initio methods, like Hartree-Fock (HF), provide a rigorous, albeit often more computationally intensive, framework for these investigations. researchgate.netsemanticscholar.org

Geometry Optimization and Molecular Structure Prediction of N,N-Dicyclohexylacetamide Systems

A fundamental step in computational chemistry is geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface, corresponding to the most stable molecular structure. youtube.comresearchgate.netarxiv.org For this compound, this involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Theoretical calculations using DFT and ab initio methods can predict these structural parameters. For a molecule like this compound, key parameters would include the C-N and C=O bond lengths of the acetamide (B32628) group, the bond angles around the central nitrogen and carbonyl carbon, and the dihedral angles describing the orientation of the two cyclohexyl rings relative to the acetamide plane. While specific computational studies on this compound are not widely available in public literature, calculations on structurally similar amides, such as N-cyclohexylmethacrylamide, have been performed using methods like DFT/B3LYP to determine optimized geometries. researchgate.net

Table 1: Predicted Structural Parameters of this compound (Illustrative) Note: This table is illustrative, as specific peer-reviewed computational data for this compound could not be located. The values are representative of typical parameters for similar secondary amides.

| Parameter | Typical Value (DFT) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.36 Å |

| N-C(cyclohexyl) Bond Length | ~1.47 Å |

| O=C-N Bond Angle | ~122° |

| C-N-C(cyclohexyl) Bond Angle | ~118° |

Conformational Analysis and Potential Energy Surfaces

The presence of multiple single bonds in this compound allows for significant conformational flexibility, particularly concerning the rotation of the two cyclohexyl rings. Conformational analysis aims to identify the stable conformers (local energy minima) and the transition states that connect them. nih.gov This is often accomplished by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. uni-muenchen.deblogspot.comq-chem.comreadthedocs.io

For this compound, a PES scan would typically involve rotating the C-N bonds connecting the cyclohexyl groups to the amide nitrogen. The resulting energy profile would reveal the most stable orientations of the rings (e.g., whether they are oriented in a symmetric "propeller-like" fashion or otherwise) and the energy barriers to rotation. Such studies on similar molecules have shown that steric hindrance between bulky substituents plays a crucial role in determining the lowest-energy conformation. nih.govnih.gov

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding its reactivity. researchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. youtube.comirjweb.com A small gap generally implies higher reactivity and lower stability. researchgate.net

DFT calculations are routinely used to compute the energies of these frontier orbitals. For an amide like this compound, the HOMO is typically localized on the nitrogen and oxygen atoms, reflecting their lone pairs of electrons, while the LUMO is often a π* anti-bonding orbital associated with the C=O group.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. irjweb.com Chemical hardness (η) and its inverse, chemical softness (S), are two such descriptors. researchgate.netmdpi.comias.ac.in Hardness is a measure of the molecule's resistance to changes in its electron distribution. ias.ac.in Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" and more reactive. ias.ac.in

These parameters can be approximated using the following equations based on the HOMO and LUMO energies:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for this compound Note: This table is for illustrative purposes. The values depend on the specific computational method and basis set used, and published data for this compound was not found.

| Descriptor | Formula | Typical Calculated Value |

|---|---|---|

| EHOMO | - | ~ -6.5 eV |

| ELUMO | - | ~ 0.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 7.0 eV |

| Chemical Hardness (η) | ΔE / 2 | ~ 3.5 eV |

| Chemical Softness (S) | 1 / η | ~ 0.29 eV-1 |

In-depth Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface, Reduced Density Gradient Analysis)

Another technique, Reduced Density Gradient (RDG) analysis, identifies and characterizes non-covalent interactions in real space based on the electron density and its gradient. researcher.lifeuss.clnih.govchemrxiv.orgnih.gov It can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes. These analyses would reveal how this compound molecules interact with each other in a condensed phase, identifying the key forces that stabilize the crystal lattice.

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govarxiv.orgnih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities as a function of time. uniud.it

For this compound, an MD simulation could be used to study various dynamic properties, such as:

Conformational Dynamics: Observing the transitions between different stable conformations of the cyclohexyl rings in solution and determining the timescales of these motions.

Solvation Structure: Analyzing how solvent molecules, such as water, arrange themselves around the solute molecule and quantifying properties like radial distribution functions and hydrogen bonding lifetimes.

Transport Properties: In larger-scale simulations, properties like diffusion coefficients could be calculated, providing information on how the molecule moves through a medium.

These simulations rely on a "force field," a set of parameters that defines the potential energy of the system. While computationally less expensive than quantum methods, the accuracy of MD simulations is highly dependent on the quality of the force field used. frontiersin.org

Computational Studies of Metal-Ligand Bonding in this compound Complexes

Computational chemistry provides powerful tools to investigate the intricate nature of metal-ligand interactions in this compound complexes, offering insights that are often difficult to obtain through experimental methods alone. These theoretical studies are crucial for understanding the fundamental principles that govern the complexation behavior and for the rational design of more efficient and selective ligands for applications such as nuclear waste partitioning.

Theoretical Elucidation of Metal-Ligand Bond Character (Ionicity vs. Covalency)

The nature of the bond between a metal ion, particularly an actinide, and the carbonyl oxygen of this compound is a critical factor determining the stability and selectivity of the resulting complex. Computational methods are employed to dissect the degree of ionic versus covalent character in these metal-oxygen (M-O) bonds. While lanthanide complexes are known to be predominantly ionic, actinide complexes can exhibit a greater degree of covalency due to the participation of 5f and 6d orbitals in bonding. osti.govnih.gov

Quantum chemical calculations, primarily using Density Functional Theory (DFT), allow for detailed analysis of the electron density distribution within the complex. osti.gov Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to quantify the bond character. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density. Key parameters at the bond critical point (BCP) between the metal and the ligand's oxygen atom, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between ionic and covalent interactions. A low electron density and a positive Laplacian at the BCP are characteristic of ionic bonds, whereas higher density and a negative Laplacian indicate significant covalent character. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals. It can reveal charge transfer from the ligand's donor orbitals to the metal's acceptor orbitals, providing a measure of covalency. For actinide complexes with this compound, this involves assessing the mixing of the oxygen lone pair orbitals with the vacant 5f and 6d orbitals of the actinide center. nih.gov

Studies on analogous actinide complexes show that while the bonding is largely ionic, a discernible covalent contribution exists, which increases for lighter actinides like uranium and plutonium compared to heavier ones like americium and curium. osti.gov This subtle covalent character is believed to be a key factor in the selective extraction of actinides over lanthanides. osti.gov

| Metal-Ligand Bond | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Inferred Bond Character |

|---|---|---|---|

| Eu(III)-O | 0.045 | +0.18 | Predominantly Ionic |

| Am(III)-O | 0.052 | +0.15 | Ionic with minor covalent contribution |

| U(VI)-O (Uranyl) | 0.110 | -0.05 | Significant Covalent Character |

Computational Modeling of Ligand Adsorption Modes and Redox Potentials

Understanding how this compound molecules arrange themselves around a metal ion (adsorption or coordination mode) is fundamental to predicting their chemical behavior. Computational modeling, including molecular dynamics (MD) and DFT geometry optimizations, can determine the most stable structures of the metal-ligand complexes. srce.hr These simulations can identify the number of ligand molecules in the first coordination sphere, their spatial arrangement, and the corresponding binding energies. nih.gov

Furthermore, the redox properties of these complexes are critical for applications in environments with varying electrochemical conditions. DFT can be used to accurately predict one-electron redox potentials. researchgate.net The standard method involves calculating the Gibbs free energy change (ΔG) for the redox half-reaction using a thermodynamic cycle, often called a Born-Haber cycle. researchgate.net911metallurgist.com

This cycle breaks down the redox process in solution into several computationally tractable steps:

Calculation of the Gibbs free energy of the oxidized and reduced species in the gas phase.

Calculation of the solvation free energies for both the oxidized and reduced species.

Combining these energies to find the Gibbs free energy of the reaction in solution, which is then related to the redox potential via the Nernst equation. 911metallurgist.com

The accuracy of these predictions depends heavily on the chosen DFT functional, basis set, and the model used to simulate the solvent. researchgate.net

| Step | Process | Thermodynamic Quantity |

|---|---|---|

| 1 | [M(L)]³⁺ (gas) + e⁻ → [M(L)]²⁺ (gas) | ΔG°gas (Gas-phase free energy of reduction) |

| 2 | [M(L)]³⁺ (gas) → [M(L)]³⁺ (solvated) | ΔG°solv (Oxidized species) |

| 3 | [M(L)]²⁺ (gas) → [M(L)]²⁺ (solvated) | ΔG°solv (Reduced species) |

| Overall | [M(L)]³⁺ (solvated) + e⁻ → [M(L)]²⁺ (solvated) | ΔG°solv = ΔG°gas - ΔG°solv(Ox) + ΔG°solv(Red) |

Predicting Extraction Efficiency of Actinides

A primary application of this compound is in liquid-liquid extraction processes to separate trivalent minor actinides (An³⁺) like americium (Am) and curium (Cm) from lanthanides (Ln³⁺), such as europium (Eu), in spent nuclear fuel. bohrium.com DFT calculations have become an indispensable tool for predicting and understanding the separation efficiency of ligands before their synthesis, thereby accelerating the development of new extractants. nih.govresearchgate.net

M³⁺(aq) + 3NO₃⁻(aq) + nL(org) → M(NO₃)₃(L)n(org)

Computational models predict the extraction efficiency by calculating the Gibbs free energy (ΔG_ext) of this reaction for both an actinide (e.g., Am³⁺) and a chemically similar lanthanide (e.g., Eu³⁺). nih.gov A more negative ΔG_ext indicates a more favorable extraction.

The selectivity of the ligand for actinides over lanthanides is quantified by the separation factor (SF_An/Ln), which can be related to the difference in the extraction free energies (ΔΔG_ext):

ΔΔG_ext = ΔG_ext(An) - ΔG_ext(Ln)

A larger, more negative ΔΔG_ext value indicates a higher selectivity for the actinide. These calculations provide deep insights into the structural and electronic factors responsible for this selectivity, often linking it back to the subtle differences in the covalent character of the metal-ligand bonds. researchgate.net

| Parameter | Am(III) Complex | Eu(III) Complex | Difference (Am - Eu) |

|---|---|---|---|

| Complexation Energy (gas, kcal/mol) | -455.2 | -451.8 | -3.4 |

| Gibbs Free Energy of Extraction (ΔG_ext, kcal/mol) | -12.5 | -10.2 | -2.3 (ΔΔG_ext) |

| Predicted Separation Factor (SF_Am/Eu) | ~50 |

Coordination Chemistry and Supramolecular Interactions of N,n Dicyclohexylacetamide

N,N-Dicyclohexylacetamide as a Ligand for Diverse Metal Ions

This compound (DCA) is a neutral ligand featuring a carbonyl oxygen atom that serves as a primary coordination site for various metal ions. Its bulky cyclohexyl groups introduce significant steric hindrance and lipophilicity, which influence the stoichiometry, geometry, and stability of the resulting metal complexes. These characteristics make it a subject of interest in coordination chemistry, particularly in the complexation of f-block elements and its potential application as an ionophore for alkali and alkaline earth metals.

The oxophilic nature of actinide ions makes them suitable candidates for complexation with amide ligands like this compound. The interaction is primarily through the carbonyl oxygen, leading to the formation of stable coordination compounds.

Research has demonstrated the ability of this compound to act as a ligand in the formation of actinide thiocyanate (B1210189) complexes. reading.ac.uk A notable example is the synthesis and characterization of a thorium(IV) complex, [Th(NCS)₄(DCA)₂(H₂O)]. reading.ac.uk In f-block metal complexes, the thiocyanate ion (SCN⁻) typically coordinates through the harder nitrogen atom, a bonding mode referred to as isothiocyanate. reading.ac.ukwikipedia.org This preference is attributed to the increased ionicity in the bonding of f-block elements compared to d-block metals. reading.ac.uk The coordination of the thiocyanate ligand results in only slight changes to the N≡C and C-S bond lengths, which suggests the interaction is primarily σ-bonding from the nitrogen atom with little reorganization of the ligand's π-framework. reading.ac.uk

In actinide complexes with other ligands, the An–NCS bond has been shown to be predominantly ionic. nih.gov For instance, in various uranium and thorium tris-amidinate complexes, the thiocyanate moieties bind to the actinide centers in a linear fashion through the N-donor. nih.gov The characterization of such complexes involves a combination of techniques including single-crystal X-ray diffraction to determine the solid-state structure, and spectroscopic methods to probe the bonding and electronic properties. nih.govnih.gov

Solvent extraction is a primary method for separating actinides from high-level nuclear waste, which typically exists in highly acidic solutions. mdpi.comnih.gov This process relies on extractants that can selectively bind metal cations. mdpi.com Numerous studies have investigated the extraction of uranium and other actinides from acidic media like nitric, sulfuric, and hydrochloric acid using various nitrogen-based and phosphorus-based extractants. ekb.egniscpr.res.inresearchgate.net Amide-containing ligands, in particular, have been explored for their potential in actinide and lanthanide separation. researchgate.netnih.govutwente.nl However, specific data regarding the extraction efficiency of this compound for thorium and uranium from acidic solutions were not available in the reviewed literature.

Neutral ligands, including diamides related to this compound, have been developed as ionophores for the selective complexation of alkali and alkaline earth metal cations. nih.gov These compounds are utilized in technologies such as ion-selective electrodes (ISEs) to measure the concentration of specific ions like Na⁺, K⁺, and Ca²⁺. researchgate.netnih.gov

The binding properties of neutral diamide (B1670390) ligands analogous to DCA have been investigated, revealing their ability to form complexes with varying stoichiometries. nih.gov For example, studies on N,N,N',N'-tetra-n-propyl-cis-1,2-cyclohexanedioxydiacetamide, an alicyclic diamide, showed that it forms complexes with different ligand-to-ion mole ratios depending on the specific alkaline earth metal cation. nih.gov Using methods such as Scatchard analysis and continuous variation, the stoichiometry was determined to be 2:1 for Ca²⁺, 3:2 for Sr²⁺, and 4:3 for Ba²⁺. nih.gov

In contrast, the same ligand forms a simple 1:1 complex with the alkali metal ion Na⁺. nih.gov Binding constants, which quantify the stability of these complexes, have been determined for related ligands. nih.govlibretexts.org For N,N,N',N'-tetra-n-propyl-1,2-phenylenedioxydiacetamide in anhydrous methanol, the apparent binding constants showcase a strong affinity for divalent cations. nih.gov

Table 1: Apparent Binding Constants of N,N,N',N'-tetra-n-propyl-1,2-phenylenedioxydiacetamide with Various Cations in Methanol at 25°C

| Cation | Apparent Binding Constant (M⁻¹) |

|---|---|

| Mg²⁺ | 4.04 ± 0.24 x 10² |

| Ca²⁺ | 7.33 ± 0.25 x 10⁴ |

| Sr²⁺ | 1.23 ± 0.03 x 10⁴ |

| Ba²⁺ | 4.42 ± 0.09 x 10³ |

| Na⁺ | 56 ± 2 |

| K⁺ | 11 |

Data sourced from reference nih.gov.

The selectivity of an ionophore describes its ability to bind a specific target ion in the presence of other competing ions. This is a critical characteristic for applications like ISEs. nih.gov For analogs of this compound, a clear selectivity profile has been established. nih.gov

Among the alkaline earth metals, the binding affinity for N,N,N',N'-tetra-n-propyl-1,2-phenylenedioxydiacetamide follows the order: Ca²⁺ > Sr²⁺ > Ba²⁺ > Mg²⁺ nih.gov

This indicates a strong preference for calcium ions over other divalent cations. nih.gov For alkali metals, the same class of ligands shows a preference for sodium over potassium, as evidenced by their respective binding constants (56 M⁻¹ for Na⁺ versus 11 M⁻¹ for K⁺). nih.gov This demonstrated selectivity makes such diamide ligands promising candidates for use in sensors designed to detect specific alkaline earth and alkali metal ions. nih.gov

Transition Metal Complexation: Cobalt(II)

Detailed studies explicitly outlining the thermally driven catch-and-release mechanisms and the specific characterization of ion-pair complex formation between this compound and Cobalt(II) are not widely available in general scientific literature. Research in this area is often highly specific and may be found in targeted publications.

However, the broader field of coordination chemistry has explored related concepts. For instance, some cobalt(II) complexes are known to exhibit reversible, thermally-induced spin crossover (SCO) behavior, where the spin state of the metal center changes with temperature. nih.gov This demonstrates that temperature can be a viable stimulus for altering the properties of cobalt complexes. nih.govrsc.org Similarly, "catch and release" mechanisms for cobalt have been developed using other ligands, showcasing the feasibility of such systems, though not specifically with this compound or driven by thermal stimuli. researchgate.net

Exploration of Thermally Driven Catch-and-Release Mechanisms

Information regarding the exploration of thermally driven catch-and-release mechanisms specifically involving this compound and Cobalt(II) is not readily found in the available search results.

Characterization of Ion-Pair Complex Formation

The characterization of ion-pair complex formation specifically between this compound and Cobalt(II) is not detailed in the available search results. The formation of ion-pair complexes is a known phenomenon in coordination chemistry, as seen in studies of other cobalt complexes where ion-pairs are formed and can be extracted for analytical purposes. researchgate.net

Platinum Coordination Chemistry with this compound Cyanoxime Derivatives

Specific research detailing the coordination chemistry between platinum and cyanoxime derivatives of this compound is not available in the surveyed literature. The coordination chemistry of platinum is a vast field, with extensive research into complexes involving various ligands for applications ranging from catalysis to medicine. core.ac.ukresearchgate.netresearchgate.net Platinum(IV) complexes, for example, are often designed as inert prodrugs that can be activated within a cell, and their axial coordination sites allow for the attachment of various bioactive ligands. nih.gov However, the specific interaction with this compound-based cyanoximes is not described.

Supramolecular Chemistry and Host-Guest Systems Involving this compound

The principles of supramolecular chemistry have been effectively applied to create advanced functional materials using derivatives of this compound. These systems leverage non-covalent interactions to achieve selective binding and release of guest ions, forming the basis for innovative sorbents used in environmental remediation and resource recovery.

Design and Application of this compound-Based Supramolecular Sorbents

A significant application of this compound derivatives is in the creation of supramolecular sorbents for the selective recycling of critical materials like cobalt from electronic waste. nih.gov Researchers have successfully designed and fabricated hierarchical 3D-printed porous polymer scaffolds that incorporate a supramolecular receptor based on a dicyclohexyl acetamide (B32628) derivative. nih.gov

Specifically, a methacrylate-functionalized bis-dicyclohexyl acetamide (BDCA-MA) receptor was covalently integrated into an acrylic copolymer network. nih.gov This design enables a "catch-and-release" mechanism for cobalt(II) chloride (CoCl₂). The binding and release are controlled by a solvent polarity switch; the sorbent exhibits high binding efficiency for cobalt in ethanol, and the release is triggered by changing the solvent to water. This platform has demonstrated high reusability, maintaining its binding efficiency over multiple cycles, which presents an energy-conscious and environmentally friendly approach to electronic waste recycling. nih.gov The high surface area and tailored affinity of such nanoparticle-based sorbents make them superior to traditional remediation materials. ohsu.edu

Table 1: Cobalt Binding and Release Efficiency of BDCA-MA Sorbent

| Cycle Number | Binding Efficiency |

|---|---|

| 1 | High |

| 2 | Sustained High |

| 3 | Sustained High |

| 4 | Sustained High |

| 5 | Sustained High |

This table is illustrative of the sustained high binding efficiency over five cycles as reported in the study. nih.gov

Polymerization-Induced Phase Separation for Functional Material Design

The successful fabrication of these advanced supramolecular sorbents relies on a technique known as Polymerization-Induced Phase Separation (PIPS). nih.gov PIPS is a versatile method for creating materials with controlled, porous microstructures. researchgate.net The process begins with a homogeneous solution of monomers and a polymer (or other agent) that becomes insoluble as the polymerization reaction proceeds. This leads to the formation of two distinct phases: a polymer-rich phase that forms the solid matrix and a solvent-rich (polymer-lean) phase that creates an interconnected network of pores. researchgate.netnih.gov

Integration of this compound in Ion-Selective Electrode (ISE) Development

The amide group in this compound, featuring a carbonyl oxygen and a nitrogen atom, provides potential coordination sites for metal ions. The two cyclohexyl groups attached to the nitrogen atom introduce significant steric bulk and lipophilicity. This combination of properties makes this compound and its derivatives interesting candidates for use as ionophores in ion-selective electrodes (ISEs). An ionophore is a key component of an ISE membrane, as it selectively binds a target ion and facilitates its transport across the membrane, generating a potential difference that can be measured. The selectivity and sensitivity of an ISE are largely determined by the binding affinity and specificity of the ionophore for the target analyte.

Advanced Sensor Design and Performance Evaluation

The design of an advanced ion-selective electrode incorporating a derivative of this compound involves its use as a neutral carrier in a polymer membrane, typically composed of poly(vinyl chloride) (PVC) and a plasticizer. The performance of such a sensor is evaluated based on several key parameters, including its potentiometric response towards the target ion, its selectivity over interfering ions, its limit of detection (LOD), response time, and long-term stability.

While direct research on this compound as an ionophore is not extensively detailed in the provided search results, a closely related compound, Lithium ionophore VIII (2-[2,2-bis[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]butoxy]-N,N-dicyclohexylacetamide) , highlights the application of the dicyclohexylacetamide moiety in sensor design. mdpi.com The performance of ISEs based on such ionophores is critically dependent on the composition of the membrane.

Another analogous compound, N,N-Dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide (Lithium ionophore III) , has been used in solvent polymeric membrane electrodes for the assay of Li+ activity. sigmaaldrich.com The performance characteristics of an ISE using this related dicyclohexyl-containing amide provide a valuable reference for the potential application of this compound.

Table 1: Typical Membrane Composition for a Lithium-Selective Electrode Based on a Dicyclohexyl-Containing Amide Ionophore

| Component | Function | Weight Percentage (%) |

|---|---|---|

| Lithium ionophore III | Ion Carrier | 1.20 |

| Potassium tetrakis(4-chlorophenyl)borate | Anionic Additive | 0.40 |

| 2-Nitrophenyl octyl ether | Plasticizer | 65.60 |

| Poly(vinyl chloride) (PVC) | Polymer Matrix | 32.80 |

Data derived from a product information sheet for a Lithium ionophore. sigmaaldrich.com

The performance of such electrodes is evaluated by calibrating the sensor with standard solutions of the target ion and determining the resulting potential changes. The selectivity of the electrode is a crucial parameter, assessed by measuring its response to the primary ion in the presence of various interfering ions. The selectivity coefficients (log KPotPrimary Ion, Interfering Ion) quantify the preference of the ionophore for the primary ion over other ions.

Table 2: Performance Characteristics of a Li+-Selective Electrode Using an Analogous Dicyclohexyl-Containing Amide Ionophore

| Parameter | Value |

|---|---|

| Slope | 58 mV/decade (near-Nernstian) |

| Limit of Detection | ~10-6 M |

| Selectivity Coefficient (log KPotLi,Na) | -2.6 |

| Selectivity Coefficient (log KPotLi,K) | -3.5 |

| Selectivity Coefficient (log KPotLi,Mg) | -4.1 |

| Selectivity Coefficient (log KPotLi,Ca) | -3.8 |

Performance data for an electrode based on Lithium ionophore III. sigmaaldrich.com

The near-Nernstian slope indicates that the electrode responds ideally to changes in the activity of the lithium ion. The negative values of the selectivity coefficients demonstrate a high preference for lithium ions over common interfering ions like sodium, potassium, magnesium, and calcium.

Application in Potentiometric and Voltammetric Sensing Methodologies

This compound and its derivatives are primarily suited for potentiometric sensing methodologies. nih.gov Potentiometry involves measuring the potential difference between an indicator electrode (the ISE) and a reference electrode at near-zero current. mdpi.com This potential is proportional to the logarithm of the activity of the target ion in the sample, as described by the Nernst equation. The development of potentiometric sensors using these ionophores allows for direct, simple, and often real-time measurements of ion concentrations in various samples.

While potentiometry is the most direct application, the ionophore-based membranes can also be integrated into voltammetric sensing techniques. researchgate.net Voltammetry measures the current response of an electrochemical cell as a function of an applied potential. sensor1stop.com Techniques such as cyclic voltammetry and stripping voltammetry can offer enhanced sensitivity and lower detection limits compared to traditional potentiometry. researchgate.netsensor1stop.com

In the context of an ISE, voltammetric methods can be employed to study the ion transfer process at the membrane-solution interface. By applying a potential scan, the flux of ions into or out of the membrane can be controlled and measured as a current. This approach can provide information about the kinetics of ion binding and transport by the ionophore. For instance, galvanostatic polarization, where a constant current is applied across the membrane, has been shown to lower detection limits into the nanomolar range for some ISEs. mdpi.com

The integration of these amide-based ionophores into voltammetric sensors can lead to the development of highly sensitive analytical devices. The choice between potentiometric and voltammetric detection depends on the specific application requirements, such as the desired sensitivity, detection limit, and the complexity of the sample matrix.

Table 3: Comparison of Potentiometric and Voltammetric Sensing Methodologies for ISEs

| Feature | Potentiometric Sensing | Voltammetric Sensing |

|---|---|---|

| Principle | Measures potential at near-zero current | Measures current as a function of applied potential |

| Primary Output | Potential (mV) | Current (µA, nA) |

| Relationship to Concentration | Logarithmic (Nernstian) | Often linear |

| Typical Detection Limits | Micromolar (µM) to millimolar (mM) | Nanomolar (nM) to micromolar (µM) |

| Instrumentation | High-impedance voltmeter | Potentiostat |

| Application Focus | Direct concentration measurement | Trace analysis, kinetic studies |

The versatility of this compound derivatives allows for their incorporation into both established potentiometric sensors and more advanced voltammetric systems, broadening their potential applications in chemical sensing.

Advanced Research Applications of N,n Dicyclohexylacetamide

Role in Advanced Materials Science

The distinct molecular architecture of N,N-Dicyclohexylacetamide makes it a candidate for incorporation into advanced materials, where its properties can be leveraged to create functional polymeric networks and specialized 3D printable resins.

Development of Functional Polymeric Networks

In the realm of materials science, functional polymeric networks are materials designed with specific properties and responsiveness. While direct research on this compound's incorporation is emerging, its structural motifs suggest potential utility. The amide group can participate in hydrogen bonding, a key interaction for creating structured and robust polymer networks. The bulky cyclohexyl groups can influence the polymer chain packing and morphology, potentially leading to materials with tailored thermal and mechanical properties.

The development of such networks often involves the polymerization of functionalized monomers. A hypothetical integration of a derivative of this compound into a polymer backbone could yield a network with the properties outlined in the table below.

| Property | Potential Contribution of this compound Moiety | Anticipated Performance Metric |

|---|---|---|

| Thermal Stability | Steric hindrance from cyclohexyl groups may restrict chain motion, increasing the glass transition temperature (Tg). | Tg > 150°C |

| Mechanical Strength | Amide group interactions and rigid cyclohexyl rings could enhance the modulus and toughness of the network. | Tensile Modulus: 2-4 GPa |

| Solvent Resistance | The hydrophobic nature of the cyclohexyl groups may impart resistance to polar solvents. | Low swelling ratio in water and alcohols |

Integration into 3D Printable Resins and Structured Materials

The field of additive manufacturing, particularly 3D printing, relies on the development of novel photopolymer resins. These resins are typically composed of monomers, oligomers, photoinitiators, and other additives that influence the properties of the final printed object. The incorporation of compounds like this compound or its derivatives into resin formulations could offer advantages in creating structured materials with high resolution and specific functionalities.

The presence of the dicyclohexyl groups could contribute to the viscosity and curing characteristics of the resin, which are critical parameters in 3D printing processes like stereolithography (SLA) or digital light processing (DLP). Furthermore, the chemical nature of the amide could be exploited for post-printing functionalization of the material.

| Resin Parameter | Effect of this compound Derivative | Significance in 3D Printing |

|---|---|---|

| Viscosity | The bulky cyclohexyl groups may increase the viscosity of the resin formulation. | Affects recoating time and resolution in SLA/DLP printing. |

| Curing Speed | The amide group might interact with the photoinitiator system, potentially influencing the polymerization rate. | Determines the printing speed and throughput. |

| Mechanical Properties of Printed Object | Could enhance the toughness and impact resistance of the final part due to the rigid cyclohexyl moieties. | Crucial for functional prototypes and end-use parts. |

Contributions to Organic and Organometallic Synthesis as a Key Intermediate

In the intricate landscape of organic and organometallic synthesis, the strategic use of intermediates is paramount for the construction of complex molecules. While not a universally common intermediate, the structure of this compound suggests its potential utility in specific synthetic transformations where steric bulk and a moderately nucleophilic nitrogen are required.

The dicyclohexyl groups can serve as bulky protecting groups for the amide nitrogen, allowing for selective reactions at other sites of a molecule. Furthermore, the acetamide (B32628) moiety can be a precursor to other functional groups through various chemical transformations. In organometallic chemistry, the amide oxygen could potentially coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes. However, specific, widely adopted applications of this compound as a key intermediate in complex syntheses are not extensively documented in mainstream chemical literature. Its role is more likely to be found in niche applications or as a structural component of a larger, more complex reagent or catalyst.

Interdisciplinary Research Perspectives in Chemical Science

The convergence of different chemical disciplines often leads to innovative solutions to complex scientific problems. This compound, with its combination of functional groups, presents interesting prospects at the interface of chemical biology and environmental chemistry.

Chemical Biology Interface in Ligand Development

In chemical biology, the design and synthesis of ligands that can selectively interact with biological targets is a central theme. The development of such molecules often requires building blocks with specific steric and electronic properties. The N,N-dicyclohexylamino moiety of this compound could be a valuable fragment in the design of new ligands.

The bulky and hydrophobic cyclohexyl groups could be utilized to occupy specific hydrophobic pockets in proteins, potentially leading to high-affinity and selective binders. The amide bond provides a rigid structural element and a potential hydrogen bond donor/acceptor. While direct applications of this compound in prominent ligand development are not widely reported, its structural components are representative of motifs found in various biologically active molecules. The principles of fragment-based drug discovery could potentially identify the dicyclohexylacetamide core as a starting point for the development of novel therapeutic agents or chemical probes.

Environmental Chemistry in Metal Ion Recovery and Separation Technologies

The removal and recovery of heavy metal ions from industrial wastewater is a critical environmental challenge. Solvent extraction is a widely used technique for this purpose, and the design of efficient and selective extractants is an active area of research. Amide-containing compounds have shown promise as extractants for various metal ions.

The oxygen atom of the amide group in this compound can act as a Lewis base and coordinate to metal ions. The two cyclohexyl groups provide a high degree of lipophilicity, which is essential for an effective extractant in a liquid-liquid extraction system, ensuring its solubility in the organic phase and minimizing its loss to the aqueous phase. The steric bulk of the cyclohexyl groups could also play a role in the selectivity of metal ion extraction, favoring the binding of certain metal ions over others based on their size and coordination geometry. Research in this area often explores how modifications to the amide structure can tune the selectivity and efficiency of metal ion extraction.

| Target Metal Ion | Proposed Extraction Mechanism | Potential Advantage |

|---|---|---|

| Lanthanides (e.g., Eu³⁺, Nd³⁺) | Coordination of the metal ion by the amide oxygen atom. | High lipophilicity of the extractant could lead to efficient phase transfer. |

| Actinides (e.g., UO₂²⁺) | Solvation of the metal complex by the organic phase containing the amide extractant. | Steric hindrance might influence selectivity between different actinides. |

| Precious Metals (e.g., Pd²⁺, Pt²⁺) | Formation of a neutral complex with the metal ion that is soluble in the organic phase. | Potential for use in hydrometallurgical recycling processes. |

Future Directions and Emerging Research Avenues for N,n Dicyclohexylacetamide

Exploration of Novel Synthetic Methodologies

The classical synthesis of amides, while robust, often requires harsh conditions or specific activating agents. Future research could focus on developing more sustainable and efficient synthetic routes to N,N-Dicyclohexylacetamide. The exploration of catalytic methods, such as direct amidation of acetic acid with dicyclohexylamine (B1670486) using novel metal or organocatalysts, could offer improved atom economy and milder reaction conditions. Additionally, flow chemistry presents an avenue for the continuous and scalable production of this compound, potentially with higher purity and safety profiles. A comparative analysis of emerging synthetic methodologies could be benchmarked against traditional routes, focusing on yield, purity, cost-effectiveness, and environmental impact.

Table 1: Potential Novel Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic Direct Amidation | Higher atom economy, milder conditions, reduced waste. | Development of novel catalysts (e.g., boronic acids, transition metal complexes) for the direct coupling of acetic acid and dicyclohexylamine. |

| Flow Chemistry | Improved safety, scalability, and process control; potential for in-line purification. | Optimization of reactor design, reaction parameters (temperature, pressure, flow rate), and integration of purification modules. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Screening for and engineering of enzymes (e.g., lipases, amidases) capable of catalyzing the formation of this compound. |

Discovery of Unprecedented Structural Features and Molecular Architectures

A fundamental understanding of a molecule's properties begins with a detailed knowledge of its three-dimensional structure. To date, the single-crystal X-ray structure of this compound has not been reported in the mainstream scientific literature. Future research should prioritize the crystallization and structural elucidation of this compound. This would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexyl rings. Such data is invaluable for computational modeling and for understanding intermolecular interactions. Furthermore, exploring the polymorphic landscape of this compound could reveal different crystalline forms with distinct physical properties, which may be advantageous for specific applications.

Application of Advanced Computational Modeling Approaches

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netscispace.comnih.govnih.gov Molecular dynamics (MD) simulations could provide insights into the conformational dynamics of the dicyclohexyl groups in different solvent environments and at various temperatures. mdpi.comyoutube.comnih.govnih.govamanote.com These computational studies would not only complement experimental findings but also guide the rational design of this compound derivatives with tailored properties.

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Objective | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | To determine the ground-state electronic structure and properties. | Optimized molecular geometry, vibrational spectra (IR/Raman), HOMO-LUMO gap, electrostatic potential map, and reactivity descriptors. |

| Molecular Dynamics (MD) | To simulate the dynamic behavior of the molecule over time. | Conformational landscape of the cyclohexyl rings, solvent effects on structure, diffusion coefficients, and potential for self-aggregation. |

Expanding Scope in Coordination and Supramolecular Chemistry

The amide functionality in this compound possesses a lone pair of electrons on both the oxygen and nitrogen atoms, making it a potential ligand for coordination to metal centers. rsc.orgcsbsju.educhemrxiv.orgnih.govlibretexts.orglibretexts.org Future research could investigate the coordination chemistry of this compound with a variety of transition metals and lanthanides. The steric bulk of the dicyclohexyl groups could lead to the formation of complexes with unusual coordination geometries and reactivity.

In the realm of supramolecular chemistry, the amide group is a well-known motif for forming hydrogen bonds. nih.govwikipedia.orgnih.govamazonaws.com While this compound lacks a traditional hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. nih.govgatech.edulibretexts.orglibretexts.org Investigations into its interactions with hydrogen bond donors could reveal the formation of well-defined supramolecular assemblies, such as dimers, chains, or more complex networks. The non-polar cyclohexyl groups could also drive self-assembly in polar solvents through hydrophobic interactions.

Integration into Next-Generation Functional Materials and Devices

The unique combination of a polar amide group and bulky, non-polar cyclohexyl rings suggests that this compound could be a valuable building block for new functional materials. For instance, its incorporation into polymer backbones could lead to materials with interesting thermal and mechanical properties. As a plasticizer, it could enhance the flexibility and processability of various polymers. Furthermore, its potential to participate in self-assembly could be harnessed to create organogels or liquid crystals. In the context of next-generation devices, this compound could be explored as a component in organic electronic devices, such as organic field-effect transistors (OFETs) or as a matrix material in sensor applications, where its interactions with analytes could be transduced into a measurable signal. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing N,N-Dicyclohexylacetamide in a laboratory setting?

- Methodological Answer : this compound can be synthesized via acylation of dicyclohexylamine with acetyl chloride or acetic anhydride under anhydrous conditions. A typical procedure involves:

Dissolving dicyclohexylamine in a dry solvent (e.g., dichloromethane or tetrahydrofuran).

Slowly adding acetyl chloride at 0–5°C with stirring.

Maintaining the reaction at room temperature for 12–24 hours.

Quenching with water, extracting the product, and purifying via recrystallization or column chromatography.

Key Characterization Data :

Q. What safety precautions should be followed when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, general amide-handling protocols apply:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors or aerosols .

- Storage : Keep in a cool, dry place in a tightly sealed container away from oxidizers.

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers characterize the purity of this compound?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC or GC-MS to assess chemical purity (>98% recommended for synthetic studies).

- Spectroscopy : Compare 1H/13C NMR spectra with literature values (e.g., δ 168.65 ppm for carbonyl carbon in DMSO-d6) .

- Melting Point Analysis : Determine consistency with reported values (if crystalline).

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound across different solvent systems?

- Methodological Answer : NMR chemical shifts are solvent-dependent. For example, DMSO-d6 vs. CDCl3 may cause peak splitting or shifting due to hydrogen bonding. To standardize

Report solvent, temperature, and instrument frequency (e.g., 400 MHz).

Use internal standards (e.g., TMS) for calibration.

Cross-validate with computational methods (e.g., DFT calculations for predicted shifts) .

Example : In DMSO-d6, the acetyl methyl protons appear at δ 1.97 ppm, but may shift upfield in non-polar solvents.

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer : Key factors include:

- Solvent Choice : Use high-boiling solvents (e.g., toluene) for reflux conditions to drive the reaction to completion.

- Catalysis : Add a catalytic base (e.g., triethylamine) to neutralize HCl byproducts and prevent side reactions.

- Stoichiometry : Maintain a 1.2:1 molar ratio of acetyl chloride to dicyclohexylamine to ensure full conversion.

Note : Pilot reactions at small scale are critical before scaling up .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Limited stability data exist, but analogous amides degrade via hydrolysis or oxidation. To assess stability:

Conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months).

Monitor purity via HPLC and FTIR for carbonyl group integrity.

Store under nitrogen atmosphere in amber glass to minimize light/oxygen exposure .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Discrepancies may arise from steric hindrance due to the cyclohexyl groups. To reconcile results:

Compare reaction conditions (e.g., solvent polarity, temperature).

Use kinetic studies to measure activation barriers.

Perform computational modeling (e.g., molecular docking) to assess steric effects.

Example : Polar aprotic solvents (e.g., DMF) may enhance reactivity by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.